molecular formula C8H6BrClO2 B1527091 4-Bromo-2-chloro-6-methylbenzoic acid CAS No. 877149-07-0

4-Bromo-2-chloro-6-methylbenzoic acid

Cat. No. B1527091
CAS RN: 877149-07-0
M. Wt: 249.49 g/mol
InChI Key: ORIIFCWVWHSUIN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylbenzoic acid (BCMBA) is a widely used organic compound in scientific research and laboratory experiments. It is a bromo-chloro-methylbenzoic acid derivative, and is a white solid at room temperature. It is used in a variety of applications, including synthesis, drug development, and biochemical research.

Scientific Research Applications

Environmental Science Applications

  • Formation and Decomposition of Brominated Disinfection Byproducts : Research has investigated the role of brominated compounds, like 4-Bromo-2-chloro-6-methylbenzoic acid, in the formation of disinfection byproducts during water treatment. These compounds are more cytotoxic and genotoxic than their chlorinated analogues, posing potential risks to human health. The study identified various polar brominated disinfection byproducts (Br-DBPs), highlighting the complex chemistry involved in water treatment processes and the need for monitoring these byproducts to ensure water safety (Zhai & Zhang, 2011).

Pharmaceutical Development Applications

  • Anticonvulsant Activity of Derivatives : Derivatives of 4-Bromo-2-chloro-6-methylbenzoic acid have been explored for their potential anticonvulsant activity. The study on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and related compounds aimed to understand the relationship between chemical structure and anticonvulsant efficacy. Although the specific derivatives studied did not show significant activity, the research contributes to the ongoing search for new anticonvulsant drugs by highlighting the importance of electronic effects and molecular structure (Hamor & Reavlin, 1967).

Chemical Synthesis Applications

  • Halogenated Aromatic Aldehydes Transformation : An interesting application is found in the metabolic transformation of halogenated aromatic aldehydes by anaerobic enrichment cultures. This process involves the reduction and oxidation of the aldehyde group, resulting in the synthesis of carboxylic acids and other compounds. The study provides insights into the environmental degradation of halogenated compounds and suggests potential biotechnological applications for the remediation of polluted environments (Neilson et al., 1988).

properties

IUPAC Name

4-bromo-2-chloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIFCWVWHSUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-6-methylbenzoic acid

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-methyl-benzoic acid (6.45 g, 30 mmol,), N-chlorosuccinimide (4.67 g, 35 mmol), and palladium (II) acetate (0.675 g, 3 mmol) in dry DMF (35 mL) was heated under a nitrogen atmosphere at 100° C. for 36 h. After this time, the reaction mixture was cooled to ambient temperature and poured into water. The aqueous solution was extracted with ethyl acetate (2×100 mL) and the combined organic extracts washed with aqueous sodium thiosulphate (30 mL) and then brine (30 mL). The remaining organic solution was dried over anhydrous MgSO4, filtered, and concentrated to give 4-bromo-2-chloro-6-methyl-benzoic acid. The product was used without further purification.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.675 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Water (5 mL) was chilled in an ice bath and nitrososulfuric acid was added dropwise. A suspension of 4-Bromo-2,6-dimethyl-benzamide (1.30 g, 5.23 mmol) in dichloromethane (10 mL) was added. The organic phase was dried over magnesium sulfate and concentrated. It was taken up in ethyl acetate and extracted three times with saturated sodium bicarbonate. The combined aqueous extracts were acidified with 6M hydrochloric acid and extracted three times with ethyl acetate. The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated to provide the title compound as a colourless solid (1.14 g, 88%). 1H NMR CDCl3: δ 7.48 (s, 1H), 7.35 (s, 1H), 2.45 (s, 3H).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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